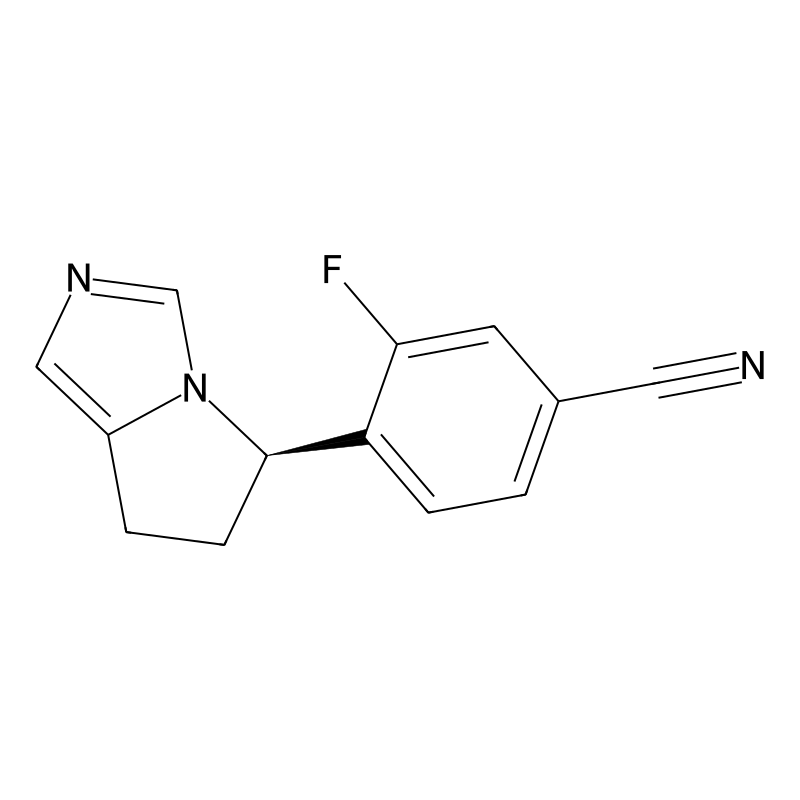

Osilodrostat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Analysis of Osilodrostat: Mechanism of Action and CYP11B1 Inhibition

Introduction and Clinical Significance

Osilodrostat (development code LCI699) represents the first FDA-approved cortisol synthesis inhibitor specifically indicated for the treatment of Cushing's disease (CD), a life-threatening condition characterized by chronic cortisol overproduction. With an incidence of 0.2–5.0 per million people per year, overt Cushing's syndrome (CS) most commonly affects women and presents substantial clinical challenges due to its associated comorbidities, including hypertension, glucose intolerance, skin atrophy, and depression. The most prevalent cause of CS is pituitary adenomas (CD), which autonomously secrete excessive adrenocorticotropic hormone (ACTH), driving uncontrolled cortisol production from the adrenal glands. While surgical removal of pituitary tumors remains the first-line treatment, the risk of recurrence is substantial (15–66%), creating a critical need for effective pharmacologic interventions for post-surgical management [1] [2].

Initially developed by Novartis as an aldosterone synthase inhibitor for hypertension treatment, this compound was repurposed following phase II clinical studies that revealed its potent effects on cortisol synthesis. These trials demonstrated that this compound treatment led to the accumulation of 11-deoxycortisol and a reduction in ACTH-stimulated serum cortisol, highlighting its potential as a CYP11B1 inhibitor for Cushing's disease. This repurposing exemplifies a successful drug development strategy where understanding precise molecular mechanisms enabled clinical application for a different therapeutic indication [1] [2] [3]. The drug has since demonstrated significant efficacy in phase III clinical trials, normalizing 24-hour urine-free cortisol in significantly more CD patients than placebo while maintaining disease control over extended periods with improvement in disease-related comorbidities [1] [4].

Molecular Pharmacology and Target Specificity

Primary Mechanism of Action

This compound functions as a potent reversible inhibitor of two critical adrenal cytochrome P450 enzymes: 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). These enzymes share 93% sequence homology at the amino acid level, explaining this compound's activity against both targets. CYP11B1 catalyzes the final step in cortisol synthesis—the conversion of 11-deoxycortisol to cortisol—while CYP11B2 mediates the final three steps in aldosterone synthesis from 11-deoxycorticosterone (DOC). By inhibiting these key enzymes, this compound effectively reduces cortisol production in Cushing's disease patients and aldosterone synthesis, which was the original focus during its development for hypertension [1] [2] [3].

The molecular structure of this compound contributes to its targeted mechanism. As a synthetic organic compound with molecular weight of 227.09 g/mol, it exhibits favorable physicochemical properties including no Lipinski's rule violations, suggesting good oral bioavailability. The compound features hydrogen bond acceptors but no hydrogen bond donors, with a topological polar surface area of 41.61 Ų and XLogP of 2.18, indicating appropriate characteristics for membrane permeability and target engagement [5].

Enzyme Selectivity Profile

Recent comprehensive studies have thoroughly characterized this compound's selectivity across human steroidogenic cytochrome P450 enzymes, confirming its highly specific inhibition profile. The table below summarizes its inhibitory potency against key enzymatic targets:

Table 1: this compound Inhibition Parameters Across Steroidogenic Enzymes

| Enzyme Target | Function in Steroidogenesis | IC₅₀ (nM) | Kₕ (nM) | Inhibition Model |

|---|---|---|---|---|

| CYP11B1 | Cortisol synthase (converts 11-deoxycortisol to cortisol) | 0.1-10 [1] | ~1 [2] | Tight-binding, competitive |

| CYP11B2 | Aldosterone synthase (converts DOC to aldosterone) | 0.1-10 [1] | ~1 [2] | Tight-binding, competitive |

| CYP11A1 | Cholesterol side-chain cleavage | Partial inhibition at high concentrations | 18,800 [2] | Weak binding |

| CYP17A1 | 17α-hydroxylase/17,20-lyase | No inhibition up to 1000 nM [1] | N/D | No significant inhibition |

| CYP21A2 | 21-hydroxylase | No inhibition up to 1000 nM [1] | N/D | No significant inhibition |

This exceptional selectivity profile distinguishes this compound from other steroidogenesis inhibitors like metyrapone, which exhibits broader enzymatic inhibition. The extremely tight binding to CYP11B1 and CYP11B2 (Kₕ ≈ 1 nM) contrasted with minimal inhibition of CYP17A1 and CYP21A2 even at micromolar concentrations demonstrates remarkable molecular specificity. Partial inhibition of CYP11A1 (cholesterol side-chain cleavage enzyme) occurs only at very high concentrations (Kₕ = 18.8 μM), which is unlikely to be clinically relevant at therapeutic doses [1] [2] [6].

The binding characteristics of this compound to its primary targets require quadratic fitting of spectral binding data due to extremely tight binding, necessitating specialized competition experiments to accurately determine dissociation constants. This tight binding contributes to this compound's longer half-life (~4 hours) compared to metyrapone (~2 hours) and ketoconazole (~3 hours), allowing for twice-daily dosing and sustained target engagement [1] [3].

Steroidogenic Pathway and Inhibition Sites

Figure 1: Adrenal Steroidogenesis Pathway with this compound Inhibition Sites. The diagram highlights enzymes targeted by this compound (yellow) and unaffected pathways (white). CYP11B1 and CYP11B2 represent primary inhibition sites, while CYP17A1 and CYP21A2 show no significant inhibition.

The strategic inhibition of the final enzymatic step in cortisol production provides this compound with a distinct therapeutic advantage. By targeting CYP11B1 specifically, the drug avoids significant accumulation of mineralocorticoid precursors compared to earlier inhibitors, though some accumulation of 11-deoxycortisol and 11-deoxycorticosterone does occur. This targeted approach results in more focused hormonal control compared to older steroidogenesis inhibitors that affect multiple enzymatic pathways [1] [2] [3].

Experimental Models and Methodologies

Cellular Inhibition Assays

Comprehensive assessment of this compound's effects on adrenal steroidogenesis employed the NCI-H295R human adrenocortical cancer cell line, a well-established model for studying adrenal steroid production. The experimental protocol involved specific conditions and steps to ensure reproducible results:

- Cell Preparation: NCI-H295R cells were treated with 10 μM forskolin in medium with 1% serum for 72 hours to stimulate steroid production, then seeded in 12-well plates at 80% confluency [1] [2].

- Treatment Conditions: Cells were experimentally treated in serum-free medium with this compound concentrations ranging from 0-1000 nM, alongside comparator compounds including 1000 nM ketoconazole or 1000 nM metyrapone (final ethanol content <1% v/v) [1] [2].

- Sample Collection: Medium was removed at 24 hours, and steroids were extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify production levels of cortisol, aldosterone, and various steroid precursors [1] [2].

- Data Analysis: Dose-response curves were generated by plotting measured steroid products as a function of inhibitor concentration, with half-maximal inhibitory concentrations (IC₅₀) calculated using GraphPad Prism software version 9.0.0 with data fit to the dose-response inhibitor (three-parameter) equation [2].

This cellular model demonstrated that this compound inhibits cortisol and aldosterone production in a dose-dependent manner, with near-complete suppression achieved at 1000 nM. The assay also revealed increased concentrations of the steroid precursors 11-deoxycortisol and 11-deoxycorticosterone, consistent with specific CYP11B1 and CYP11B2 inhibition without significant blockade of earlier steroidogenic enzymes [1] [2].

Recombinant Enzyme Systems

To delineate effects on individual steroidogenic P450 enzymes, researchers employed HEK-293 or V79 cell lines stably expressing single human steroidogenic P450 enzymes. This reductionist approach allowed precise characterization of inhibition specificity:

- Cell Line Development: V79 or HEK-293 cells were transfected with pcDNA3 plasmid driving expression of individual enzymes (CYP11A1, CYP11B1, CYP11B2, CYP17A1, or CYP21A2) using FuGENE6 transfection reagent. Cells underwent selection with G418 at 1.6 mg/mL to establish clones with stable plasmid integration [2].

- Enzyme Activity Screening: Individual clones were expanded and tested for enzyme activity using specific substrates. High-activity clones were selected for inhibition experiments [2].

- Inhibition Protocol: Stable cell lines were seeded in 12-well plates at 80% confluency and incubated in medium containing 1 μM specific substrate and 0-1000 nM this compound (final ethanol content <1% v/v) [2].

- Substrate-Product Pairs: Specific substrate-product pairs were utilized for each enzyme:

- CYP11A1: 22R-hydroxycholesterol as substrate

- CYP17A1: progesterone as substrate

- CYP21A2: 17-hydroxyprogesterone as substrate

- CYP11B1: 11-deoxycortisol as substrate

- CYP11B2: corticosterone as substrate (rather than DOC to limit intermediate complexity) [2]

- Quantification: Medium aliquots were removed after 5 hours, and steroids were extracted and analyzed by LC-MS/MS. Percent inhibition was plotted as a function of inhibitor concentration to calculate IC₅₀ values [2].

This experimental approach confirmed potent inhibition of CYP11B1 and CYP11B2 with IC₅₀ values of 0.1-10 nM, while demonstrating negligible inhibition of CYP17A1 and CYP21A2 at this compound concentrations up to 1000 nM [1] [2].

Binding Assays with Purified Recombinant Enzymes

For precise quantification of binding affinity, researchers employed spectrophotometric equilibrium and competition binding assays with purified recombinant enzymes incorporated into lipid nanodiscs:

- Protein Expression and Purification: CYP11B2 and CYP11B1 were expressed in Escherichia coli and purified using French press system at 16,000 PSI followed by Ni-NTA resin chromatography with specific washing and elution buffers [2].

- Nanodisc Incorporation: Purified P450 enzymes were successfully incorporated into lipid nanodiscs to maintain native-like membrane environment, crucial for accurate assessment of binding characteristics [2].

- Spectral Binding Studies: Binding affinity was determined by spectrophotometric titration. Due to extremely tight binding, data required quadratic fitting and substrate competition experiments to calculate accurate dissociation constants (Kₕ) [1] [2].

- Quality Control: Protein concentration and integrity were verified via carbon monoxide difference spectra, and specific content was validated before proceeding with binding experiments [2].

These sophisticated binding experiments confirmed the high affinity of this compound for CYP11B1 and CYP11B2 (Kₕ ≈ 1 nM or less) and much weaker binding for CYP11A1 (Kₕ = 18.8 μM), providing biophysical validation of the compound's selectivity profile [2] [6].

Clinical Translation and Safety Profile

Efficacy Data from Clinical Trials

This compound has demonstrated significant clinical efficacy in multiple phase II and III clinical trials for Cushing's disease. A recent meta-analysis of randomized controlled trials holistically analyzed and summarized the efficacy and safety of this compound across studies:

Table 2: Clinical Efficacy Outcomes from this compound Trials

| Efficacy Parameter | Results | Study Details |

|---|---|---|

| 24-hour UFC normalization | OR: 21.94 (95% CI: 8.53-56.43); P < 0.00001 [4] | 8-12 weeks of therapy |

| Long-term control | Sustained efficacy over 48-96 weeks without escape phenomenon [3] [4] | LINC 3 & 4 trials extension |

| Clinical improvements | Significant improvement in body weight, blood pressure, glucose metabolism, lipid profile, and quality of life [3] | Comprehensive metabolic assessment |

| Rapid onset | Clinical and biochemical improvement within 2-3 weeks [7] | Case report of cyclic Cushing's |

The odds of achieving normal 24-hour UFC was significantly higher in patients receiving this compound compared to placebo, demonstrating robust biochemical efficacy. Long-term extension studies have shown that this compound maintains sustained efficacy over many months without evidence of escape phenomenon that can occur with some cortisol-lowering medications [3] [4].

Safety and Adverse Event Profile

While generally well-tolerated, this compound treatment is associated with predictable adverse events related to its mechanism of action. The most common adverse events include decreased appetite, nausea, diarrhea, fatigue, headache, and arthralgia. Adverse events of special interest include:

- Hypocortisolism-related AEs: Resulting from excessive cortisol inhibition, requiring careful dose titration and potentially temporary discontinuation with glucocorticoid replacement therapy [3].

- Adrenal hormone precursor accumulation: Including 11-deoxycortisol and 11-deoxycorticosterone, which can potentially cause or worsen hypertension, peripheral edema, and hypokalemia [3].

- Androgen accumulation: Increased androstenedione and testosterone may cause or worsen acne and hirsutism, though these effects appear less frequent than with metyrapone [3].

Real-world safety data from the FDA Adverse Event Reporting System (FAERS) database has provided additional insights into the safety profile. Analysis of 782 reports where this compound was the primary suspected drug identified frequently reported events including general disorders (18.4%), gastrointestinal disorders (11.2%), and nervous system disorders (7.4%). Disproportionality analysis confirmed previously known adverse drug reactions and identified potential new signals including cardiac flutter, ventricular extrasystoles, muscular weakness, and increased susceptibility to infections including COVID-19 [8].

Comparative Pharmacodynamics

This compound exhibits several advantages over older steroidogenesis inhibitors:

- Higher potency: In experimental settings, this compound inhibits cortisol production more potently than both metyrapone (IC₅₀ 0.0347 µM vs. 0.0678 µM) and ketoconazole (IC₅₀ 0.0347 µM vs. 0.6210 µM) in human adrenocortical cell cultures [3].

- Longer half-life: With a half-life of approximately 4 hours compared to metyrapone (~2 hours) and ketoconazole (~3 hours), enabling twice-daily dosing [3].

- Better androgen profile: Compared to metyrapone, this compound causes less accumulation of 11-deoxycortisol and androgens despite similar normalization of urine-free cortisol, potentially due to stronger inhibition of CYP17A1 and/or cholesterol side-chain cleavage at clinical doses [1] [3].

The experimental workflow below illustrates the comprehensive approach used to characterize this compound's mechanism of action:

Figure 2: Experimental Workflow for Characterizing this compound Mechanism of Action. The diagram illustrates the multi-modal approach integrating cellular assays, recombinant systems, binding studies, and clinical translation to comprehensively define this compound's pharmacological profile.

Conclusion

This compound represents a significant advancement in the medical management of Cushing's disease through its targeted inhibition of CYP11B1. Its highly selective mechanism of action, focusing on the final step of cortisol synthesis, provides effective biochemical control with a potentially superior safety profile compared to older steroidogenesis inhibitors. The comprehensive characterization of its enzyme selectivity using advanced cellular, recombinant, and biophysical approaches has provided a robust scientific foundation for its clinical use.

References

- 1. Selectivity of this compound as an inhibitor of human ... [sciencedirect.com]

- 2. Selectivity of this compound as an Inhibitor of Human ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Novel Potent Inhibitor of 11-Beta-Hydroxylase ... [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and Safety of this compound in Managing Cushing’s Syndrome... [pmc.ncbi.nlm.nih.gov]

- 5. | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY this compound [guidetopharmacology.org]

- 6. Selectivity of this compound as an inhibitor of human ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound for cyclic Cushing's disease [sciencedirect.com]

- 8. This compound Safety Profile: Findings from Real-World Data ... [mdpi.com]

pharmacokinetics half-life osilodrostat metabolism

Pharmacokinetic Profile of Osilodrostat

The table below summarizes the core pharmacokinetic parameters of this compound.

| Parameter | Summary Data |

|---|---|

| Bioavailability | Assumed to be essentially complete (rapid and complete oral absorption) [1]. |

| Time to Max Concentration (T~max~) | ~1 hour [1] [2]. A high-fat meal can delay T~max~ to 2.5 hours, but this is not considered clinically significant [3]. |

| Elimination Half-Life | ~4 hours [1] [3] [2]. |

| Protein Binding | Minimal (<40%) for both this compound and its major metabolite [1]. |

| Apparent Volume of Distribution (V~d~) | Median of approximately 100 L [1] [2]. |

| Route of Elimination | Primarily metabolism followed by renal excretion of metabolites [1]. |

| % Excreted Unchanged | 5.2% in urine [1]. |

Metabolism and Drug Interaction Potential

This compound is extensively metabolized, with only a small fraction excreted unchanged.

- Metabolic Pathways: this compound is metabolized by multiple enzymes, with no single enzyme contributing more than 25% to its total clearance, reducing its risk as a "victim" of drug-drug interactions (DDIs) [1] [2].

- Key Metabolites: The most abundant metabolite in plasma is M34.5 (di-oxygenated this compound). The major urinary metabolite is M16.5 (this compound glucuronide). Available evidence suggests these metabolites do not contribute to the drug's therapeutic efficacy [1].

- This compound as a Perpetrator of DDIs: this compound can inhibit several CYP enzymes [4] [2].

| Enzyme Inhibited | Inhibition Potency |

|---|---|

| CYP1A2 | Moderate |

| CYP2C19 | Weak-to-Moderate |

| CYP2D6 | Weak |

| CYP3A4/5 | Weak |

This inhibition profile means this compound may increase the exposure of co-administered drugs that are substrates for these enzymes.

Experimental Protocol for Drug Interaction Assessment

The key study that characterized this compound's inhibition potential used a validated clinical method [4].

- Study Design: A single-center, open-label, fixed-sequence DDI study in healthy adult volunteers.

- Probe Substrates: A single oral dose of a "cocktail" containing specific probe drugs was used to assess the activity of multiple CYP enzymes simultaneously:

- Caffeine (100 mg) for CYP1A2

- Omeprazole (20 mg) for CYP2C19

- Dextromethorphan (30 mg) for CYP2D6

- Midazolam (2 mg) for CYP3A4/5

- Procedure: Subjects received the cocktail alone, followed by a 6-day washout period. They then received a single 50 mg dose of this compound, followed by the cocktail again 30 minutes later [4].

- Pharmacokinetic Analysis: Blood samples were collected at scheduled times after cocktail administration in both periods. Plasma concentrations of the probe substrates were measured using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The area under the concentration-time curve (AUC) and maximum plasma concentration (C~max~) for each probe, with and without this compound, were compared to determine the geometric mean ratio and 90% confidence intervals [4].

Metabolic Pathway and Enzyme Selectivity

The following diagram illustrates the metabolic fate of this compound in the body and its interactions with key enzymes, based on the described research.

This diagram visualizes the dual role of this compound: it is extensively metabolized by multiple enzymes and also acts as an inhibitor of several cytochrome P450 enzymes.

Clinical Implications and Dosing

The pharmacokinetic profile of this compound directly informs its clinical use.

- Dosing Schedule: The 4-hour half-life supports a twice-daily oral dosing regimen to maintain stable therapeutic levels [3].

- Special Populations: No dose adjustment is needed for renal impairment, but patients with moderate or severe hepatic impairment require a lower starting dose due to increased this compound exposure [1] [2].

- Clinical Monitoring: The short half-life allows for relatively rapid dose titration. Cortisol levels should be monitored frequently during initial treatment to avoid hypocortisolism and to guide dose adjustments [1] [3].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Pharmacokinetics of this compound following single and ... [endocrine-abstracts.org]

- 3. This compound: A Novel Potent Inhibitor of 11-Beta ... [pmc.ncbi.nlm.nih.gov]

- 4. Drug Interaction Potential of this compound (LCI699) Based ... [pmc.ncbi.nlm.nih.gov]

Osilodrostat FDA approval timeline Cushing's syndrome

FDA Approval Timeline

The table below summarizes the key regulatory milestones for osilodrostat.

| Date | Event | Details |

|---|---|---|

| March 6, 2020 | Initial FDA Approval | First approved for adults with Cushing's disease for whom pituitary surgery is not an option or has not been curative [1] [2] [3]. |

| April 16, 2025 | Label Expansion Approved | Indication broadened to treat endogenous hypercortisolemia in adults with Cushing's syndrome, encompassing more etiologies beyond Cushing's disease [2]. |

| 2020 & 2025 | Orphan Drug Designation | Granted Orphan Drug Designation for the treatment of endogenous Cushing's syndrome [2]. |

Clinical Development & Trial Data

The FDA approvals were supported by a robust clinical development program, primarily for Cushing's disease. The key trials are summarized below.

| Trial Identifier | Phase | Design | Key Efficacy Results | Key Safety Findings |

|---|---|---|---|---|

| LINC 3 [3] | Phase III | Multicenter, open-label, included a double-blind, randomized withdrawal period in 137 patients with persistent/recurrent Cushing's disease [3]. | • At week 34, 86% of pts on this compound maintained normal UFC vs. 29% on placebo [3]. • Improvements in weight, BP, cholesterol, and glucose metrics [3]. | Most common AEs related to hypocortisolism; managed via dose adjustment. Other AEs: hypertension (≈10%), hypokalemia (13%), androgen-related effects in females (≈10%) [3]. |

| LINC 4 [2] [3] | Phase III | Multicenter; 12-week double-blind, placebo-controlled period, followed by a 36-week open-label treatment period [2] [3]. | • At week 12, 77% of this compound pts achieved UFC normalization vs. 8% in placebo group [2] [3]. • At week 36, 80.8% maintained mean UFC normalization [3]. | Favorable safety profile confirmed. Common AEs: reduced appetite, arthralgia, nausea [3]. |

Mechanism of Action & Experimental Protocol

Mechanism: this compound is a potent, reversible inhibitor of the enzyme 11β-hydroxylase [2] [3] [4]. This enzyme catalyzes the final step of cortisol biosynthesis in the adrenal cortex. By inhibiting 11β-hydroxylase, this compound effectively reduces the production and secretion of cortisol, addressing the underlying hypercortisolemia in Cushing's syndrome [2] [4].

The following diagram illustrates the drug's specific molecular target in the adrenal steroid synthesis pathway:

Typical Dosing Protocol: Clinical trials and real-world studies indicate a standard dosing and monitoring approach [3] [4]:

- Initiation: The recommended starting dose is 2 mg twice daily [4].

- Titration: The dose should be individually titrated based on the patient's response (as measured by 24-hour Urinary Free Cortisol levels) and tolerability. The dose may be increased every 1-2 weeks until adequate biochemical control is achieved.

- Monitoring:

- Efficacy: Regular measurement of 24-hour Urinary Free Cortisol (UFC) is the primary biomarker for monitoring biochemical response [3] [4].

- Safety: Close monitoring for signs of hypocortisolism and adrenal insufficiency is critical. Electrolyte levels (particularly potassium) should also be monitored due to the risk of hypokalemia related to the accumulation of hormone precursors [3].

Key Takeaways for Professionals

- Broadened Application: The 2025 label expansion significantly increases this compound's utility, making it a viable option for a wider range of Cushing's syndrome patients beyond just the Cushing's disease subtype [2].

- Individualized Dosing: There is no correlation between the pre-treatment level of hypercortisolism and the final this compound dose required for disease control. Dosing must be highly individualized based on frequent UFC monitoring and clinical assessment [3] [4].

- Real-World Evidence: Findings from the ILLUSTRATE study confirm the drug's effectiveness and safety in routine clinical practice across various Cushing's syndrome etiologies, with dosing patterns reflecting individualized treatment approaches [4].

References

- 1. Isturisa (this compound) FDA Approval History [drugs.com]

- 2. FDA Approves Label Expansion for this compound ... - HCPLive [hcplive.com]

- 3. This compound in Cushing's disease: the management of its ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Treatment of Cushing Syndrome in Real-World ... [pmc.ncbi.nlm.nih.gov]

in vitro efficacy osilodrostat adrenal cell lines

Quantitative Efficacy in H295R Cells

The core of the in vitro data comes from a study that directly compared the effects of osilodrostat and metyrapone on steroid hormone production in H295R cells [1]. The key quantitative findings are summarized in the table below.

| Drug | Concentration for 50% Cortisol Decrease | Cortisol Level (Change from 270 nmol/L baseline) | 11-Deoxycortisol/Cortisol Ratio | Effect on Androstenedione |

|---|---|---|---|---|

| This compound | 0.05 µM [1] | 114 nmol/L [1] | Higher increase vs. metyrapone [1] | Slight increase (≤20%) [1] |

| Metyrapone | 0.5 µM [1] | 118 nmol/L [1] | Lower increase vs. This compound [1] | No significant variation [1] |

This data demonstrates that this compound is a more potent inhibitor of cortisol production than metyrapone, achieving a similar effect at a tenfold lower concentration [1]. Another study confirmed this higher potency, showing this compound has a lower IC50 (half-maximal inhibitory concentration) for cortisol production than both metyrapone and ketoconazole [2].

Mechanism of Action and Experimental Protocol

This compound primarily inhibits the enzyme 11β-hydroxylase (CYP11B1), which catalyzes the final step of cortisol synthesis [2]. The experimental workflow and key inhibitory actions are illustrated below.

Experimental workflow for evaluating this compound in H295R cells.

Detailed Experimental Methodology

The key in vitro study employed the following protocol [1]:

- Cell Model: Human adrenocortical carcinoma H295R cells.

- Drug Exposure: Cells were incubated with this compound or metyrapone at five different concentrations (0.05 µM, 0.1 µM, 0.5 µM, 1 µM, and 5 µM) for 72 hours.

- Steroid Profiling: The concentration of ten different steroids in the cell culture supernatant was measured using High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS).

- Viability Assay: A Crystal Violet assay was used to assess cell viability after drug exposure, ensuring that observed effects were due to enzyme inhibition and not general cell death.

Key Insights for Researchers

- Broader Enzyme Inhibition: The potent effect of this compound, along with its distinct steroid profile compared to metyrapone in patients, suggests it may have additional inhibitory effects on enzymes upstream in the steroidogenic pathway, such as 17α-hydroxylase [2]. In vitro models are key to confirming this.

- Model Limitations and Selection: The H295R cell line produces a wide range of steroids, making it an excellent model for studying steroidogenesis inhibition [3]. The HAC15 cell line, a subclone of H295R, is also used in adrenal research and has been shown to respond to this compound [2] [3]. Note that these are carcinoma-derived lines and may not fully replicate the physiology of normal adrenal cells [3].

References

Comprehensive Pathophysiological Analysis of Endogenous Cushing's Syndrome: Molecular Mechanisms, Diagnostic Approaches, and Therapeutic Implications

Clinical Overview and Etiological Classification

Endogenous Cushing's syndrome represents a complex endocrine disorder characterized by chronic hypercortisolism resulting from various underlying pathologies. Unlike the more common exogenous form caused by glucocorticoid medication, endogenous Cushing's syndrome originates from intrinsic physiological dysregulation, making its diagnosis and management particularly challenging. The syndrome encompasses multiple etiologies that can be broadly categorized into ACTH-dependent and ACTH-independent forms, each with distinct pathophysiological mechanisms and clinical implications.

The epidemiological profile of endogenous Cushing's syndrome reveals notable patterns across different age groups. In children younger than 5 years, approximately 50% of cases are ACTH-independent, primarily due to congenital disorders of the adrenal cortex or adrenocortical neoplasms. In contrast, among children older than 5 years and adults, 80-90% of cases are ACTH-dependent, with the majority (80-90% of these) caused by ACTH-producing pituitary adenomas (Cushing's disease). Ectopic ACTH production, while rare in children, accounts for a small but significant percentage of cases in adults, typically originating from neuroendocrine tumors such as bronchial carcinoids or pancreatic islet cell tumors [1].

Table 1: Etiological Classification of Endogenous Cushing's Syndrome

| Category | Subtype | Relative Frequency | Key Pathological Features |

|---|---|---|---|

| ACTH-dependent | Cushing's disease (pituitary adenoma) | ~75% of endogenous cases | Corticotroph pituitary neuroendocrine tumors, most often microadenomas |

| Ectopic ACTH syndrome | ~15% of endogenous cases | Non-pituitary ACTH-secreting tumors (e.g., bronchial carcinoids) | |

| ACTH-independent | Adrenal adenoma | 5-10% of endogenous cases | Unilateral cortisol-producing benign tumors |

| Adrenal carcinoma | Rare | Malignant tumors with cortisol production | |

| Bilateral adrenal hyperplasias (PPNAD, PBMAH) | Rare | Primary pigmented nodular adrenocortical disease, Primary bilateral macronodular adrenal hyperplasia |

The clinical manifestations of endogenous Cushing's syndrome reflect the multisystemic impact of chronic glucocorticoid excess. These include distinctive phenotypic changes such as central obesity, facial rounding (moon facies), dorsocervical fat pad accumulation (buffalo hump), and purple abdominal striae. Beyond these classic signs, patients experience serious metabolic derangements including hypertension (present in approximately 90% of cases), hyperglycemia and insulin resistance, and dyslipidemia. Additional significant complications include proximal muscle weakness, osteoporosis, increased susceptibility to infections due to immunosuppression, and neuropsychological disturbances such as depression, emotional lability, and cognitive changes [2] [3]. The cardiovascular impact extends beyond traditional risk factors, with recent evidence demonstrating compromised left ventricular performance even after biochemical remission, suggesting persistent tissue-level effects of prior hypercortisolism [3].

Molecular Mechanisms of Hypercortisolism

Genetic Alterations in Adrenal Causes

The molecular pathogenesis of ACTH-independent Cushing's syndrome has been elucidated through significant advances in genomics over the past decade. Aberrant cAMP-PKA signaling has been identified as a central mechanism in most benign cortisol-producing adrenocortical tumors and hyperplasias [4]. This pathway was initially implicated through the study of rare familial tumor syndromes, notably McCune-Albright syndrome (caused by activating defects in GNAS, encoding the Gsα subunit) and Carney complex (predominantly due to inactivating defects in PRKAR1A, encoding the regulatory subunit 1α of PKA) [4]. Subsequent research has identified defects in multiple components of this signaling cascade across various forms of adrenal Cushing's syndrome.

PRKACA Mutations: Somatic activating mutations in PRKACA, which encodes the catalytic subunit Cα of PKA, represent a significant mechanism in cortisol-producing adenomas. These mutations lead to constitutive PKA activation independent of cAMP regulation, resulting in uncontrolled cortisol production and cell proliferation. The mutant PKA exhibits mislocalization within adrenal cells, disrupting normal compartmentalization of signaling and driving pathological cortisol production [5] [4].

ARMC5 Mutations: In primary bilateral macronodular adrenal hyperplasia (PBMAH), germline defects in ARMC5, a putative tumor suppressor gene, have emerged as the most common underlying genetic defect. These mutations follow a two-hit model of tumor suppressor inactivation, with germline mutations accompanied by somatic second hits in adrenal tissue. ARMC5 defects lead to dysregulated adrenal growth and cortisol production through mechanisms that are still being elucidated but appear to involve altered apoptosis and transcriptional regulation [4].

PDE Gene Mutations: Defects in phosphodiesterase genes PDE11A and PDE8B, which encode enzymes responsible for cAMP degradation, have been identified in various forms of adrenal hyperplasia. These loss-of-function mutations result in intracellular cAMP accumulation and subsequent PKA activation, creating a persistent signal for cortisol production and adrenal cell proliferation [4].

Pathophysiology of Cushing's Disease

Cushing's disease, resulting from ACTH-secreting pituitary adenomas (corticotroph tumors), involves distinct molecular mechanisms characterized by dysregulated ACTH secretion, tumorigenesis, and impaired glucocorticoid feedback.

USP8 Mutations: Somatic mutations in the ubiquitin-specific protease 8 (USP8) gene occur in 24-60% of corticotroph tumors [6]. These mutations, more frequent in female patients and typically associated with smaller tumors demonstrating strong POMC expression, enhance the deubiquitinase activity of USP8. This leads to excessive deubiquitination and recycling of epidermal growth factor receptor (EGFR), preventing its degradation and sustaining EGFR signaling. Activated EGFR signaling stimulates both ACTH production through POMC transcription and cell proliferation via MAPK pathways, utilizing mechanisms that include downstream regulation of transcriptional regulators such as Gli1 [6].

USP48 and BRAF Mutations: In USP8 wild-type tumors, additional genetic alterations have been identified, including mutations in USP48 (found in approximately 23% of USP8 wild-type cases) and BRAF mutations. USP48 mutations enhance catalytic activity leading to deubiquitination of the transcriptional factor Gli1, while BRAF mutations activate MAPK signaling. Both converge on increased POMC transcription and ACTH production, representing alternative pathways to corticotroph tumor pathogenesis [6].

Cell Cycle Dysregulation: Corticotroph tumors exhibit characteristic alterations in cell cycle regulators, including overexpression of cyclin E and decreased expression of the cell-cycle inhibitor p27 [6]. The negative cell-cycle regulator CABLES1, a glucocorticoid-dependent gene that inhibits cyclin E, is absent in more than half of human corticotroph tumors, with germline CABLES1 mutations identified in aggressive macrotumors. These alterations promote cell cycle progression and contribute to tumor development [6].

Glucocorticoid Resistance: A hallmark of corticotroph tumors is their impaired sensitivity to glucocorticoid negative feedback. Multiple molecular mechanisms contribute to this resistance, including HSP90 overexpression disrupting glucocorticoid receptor complex formation, testicular receptor 4 (TR4) interaction with glucocorticoid receptor preventing DNA binding, and altered expression of chromatin remodeling factors BRG1 and HDAC2 required for glucocorticoid receptor recruitment [6].

The following diagram illustrates the key signaling pathways involved in the pathogenesis of Cushing's disease:

Figure 1: Molecular pathogenesis of Cushing's disease showing key genetic alterations in USP8, USP48, and CABLES1 genes; their effects on EGFR signaling, POMC transcription, and cell cycle regulation; and resulting pathological outcomes including ACTH overproduction, tumor growth, and glucocorticoid resistance.

Experimental Methodologies for Pathophysiological Investigation

Molecular and Cellular Techniques

The investigation of Cushing's syndrome pathophysiology employs sophisticated experimental approaches spanning molecular, cellular, and in vivo models. Genetic sequencing methodologies form the foundation for identifying pathogenic variants in candidate genes. These include whole-exome sequencing of germline DNA for inherited disorders and somatic mutation analysis of tumor tissue obtained during surgery. Targeted sequencing of specific genes known to be involved in corticotroph tumors (USP8, USP48, BRAF) and adrenal tumors (PRKACA, ARMC5, GNAS) is routinely performed, while RNA sequencing provides additional information on expression patterns and alternative splicing events [6] [4].

For functional characterization of identified genetic variants, multiple experimental systems are employed:

- In vitro mutagenesis and transfection studies in appropriate cell lines (e.g., AtT-20 mouse corticotroph tumor cells for Cushing's disease, HEK293 cells for signaling studies) allow assessment of protein function, post-translational modifications, and pathway activation.

- Primary cell cultures from surgically resected human corticotroph tumors or adrenal tissues enable study of endogenous tumor cell behavior and responses to pharmacological agents.

- Protein-protein interaction studies using co-immunoprecipitation, yeast two-hybrid systems, and proximity biotinylation approaches (e.g., BioID) elucidate novel components of signaling complexes [5].

- Electrophysiological techniques characterize ion channel function in adrenal zona glomerulosa cells, particularly relevant for understanding primary aldosteronism with concurrent hypercortisolism.

Animal Models and Translational Approaches

Animal models provide indispensable platforms for studying Cushing's syndrome pathogenesis in vivo:

- Genetically engineered mouse models with tissue-specific expression of mutated genes (e.g., Prkaca mutations in adrenal cortex, Usp8 mutations in pituitary) recapitulate aspects of human disease and enable evaluation of tumor development and hormone secretion in a physiological context.

- Xenograft models involving implantation of human tumor cells or tissue into immunocompromised mice allow study of human tumor behavior in vivo and preclinical testing of therapeutic agents.

- Zebrafish models with genetic manipulations have emerged as valuable tools for high-throughput screening of therapeutic compounds and studying developmental effects of endocrine disruptions [6].

For translational investigation of cardiovascular complications in Cushing's syndrome, advanced imaging and functional assessment methodologies are employed:

- Echocardiographic myocardial work analysis represents a novel approach that utilizes left ventricular pressure-strain loops to quantify cardiac performance independent of afterload. This method provides sensitive detection of subclinical myocardial dysfunction through parameters including global constructive work (GCW), global wasted work (GWW), global work index (GWI), and global work efficiency (GWE) [3].

- Cardiac magnetic resonance imaging with tissue characterization techniques such as T1 mapping and extracellular volume fraction calculation can detect subtle myocardial fibrosis not apparent on conventional imaging.

- Metabolic assessments including hyperinsulinemic-euglycemic clamps, indirect calorimetry, and body composition analysis using DEXA or CT imaging provide comprehensive evaluation of metabolic disturbances.

Diagnostic Approaches and Biochemical Testing

The diagnosis of endogenous Cushing's syndrome requires a systematic approach involving initial screening, confirmation of hypercortisolism, and differentiation of the underlying etiology. Current consensus guidelines recommend specific biochemical tests with defined performance characteristics [7].

Table 2: Diagnostic Testing for Endogenous Cushing's Syndrome

| Test | Cutoff Level | Sensitivity | Specificity | Key Considerations |

|---|---|---|---|---|

| 1-mg Dexamethasone Suppression Test (DST) | 1.8 μg/dL (50 nmol/L) | 98% | 81% | High negative predictive value; false positives common with variable dexamethasone metabolism |

| 24-hour Urinary Free Cortisol (UFC) | Assay-specific reference range | 91% | 81.5% | Requires 2-3 collections due to high variability (up to 50% between samples) |

| Late-Night Salivary Cortisol (LNSC) | Assay-specific reference range | 97% | 97.5% | Multiple collections recommended; avoid contamination with topical hydrocortisone |

| Desmopressin Stimulation Test | Absolute cortisol increment 7.0-7.4 μg/dL from baseline | 68% | 95% | Often earliest positive test in recurrence; predicts corticotroph tumor presence |

The diagnostic algorithm typically begins with one or more initial tests to confirm hypercortisolism, with at least two abnormal results required for diagnosis due to the potential for false positives from non-neoplastic hypercortisolism (pseudo-Cushing's) [7] [2]. Following confirmation of hypercortisolism, measurement of serum ACTH levels distinguishes between ACTH-dependent (inappropriately normal or elevated ACTH >20 pg/mL) and ACTH-independent (low ACTH <5 pg/mL) forms. For ACTH-dependent Cushing's syndrome, further differentiation between pituitary and ectopic sources employs additional testing including high-dose dexamethasone suppression, CRH stimulation test, and inferior petrosal sinus sampling (IPSS) when imaging is inconclusive [7] [2].

Emerging diagnostic approaches include:

- Molecular characterization of tumor tissue to inform prognosis and potential targeted therapies, particularly USP8 mutation status in corticotroph tumors.

- Steroid profiling using mass spectrometry to identify characteristic steroid signatures associated with different etiologies of Cushing's syndrome.

- Functional imaging with CRH-stimulated petrosal sinus sampling and advanced PET imaging techniques for occult ectopic ACTH sources.

Therapeutic Interventions and Medical Management

Pharmacological Approaches

When surgery is not feasible, unsuccessful, or delayed, medical therapy plays a crucial role in controlling hypercortisolism. Current medications target different levels of the hypothalamic-pituitary-adrenal axis and can be classified into pituitary-directed agents, adrenal steroidogenesis inhibitors, and glucocorticoid receptor antagonists [7] [8].

Table 3: Medical Therapies for Endogenous Cushing's Syndrome

| Drug Category | Representative Agents | Mechanism of Action | Efficacy (UFC Normalization) | Key Adverse Effects |

|---|---|---|---|---|

| Adrenal Steroidogenesis Inhibitors | Osilodrostat | 11β-hydroxylase inhibitor | 86% in Phase 3 trial | Hypertension, hypokalemia, hirsutism from precursor accumulation |

| Ketoconazole | Multiple cytochrome P450 enzyme inhibition | 49-65% in retrospective studies | Hepatotoxicity, GI disturbances, gynecomastia | |

| Metyrapone | 11β-hydroxylase inhibitor | ~70% in retrospective studies | Hirsutism, hypertension, hypokalemia | |

| Pituitary-Directed Agents | Pasireotide | Somatostatin receptor agonist (mainly SST5) | 15-40% in clinical trials | Hyperglycemia, diabetes mellitus, GI disturbances |

| Cabergoline | Dopamine receptor type 2 agonist | ~40% initially (25-40% escape) | Nausea, dizziness, impulse control disorders | |

| Adrenolytic Therapy | Mitotane | Adrenal cortex cytolysis | ~72% in CD patients | GI toxicity, neurological effects, dyslipidemia, teratogenicity |

The therapeutic strategy must be individualized based on disease severity, etiology, comorbidities, and patient preferences. For rapid control of severe hypercortisolism, steroidogenesis inhibitors with quick onset of action (e.g., metyrapone, this compound) are preferred. When tumor control is also desired, pituitary-directed agents or mitotane may be considered. Combination therapies are increasingly used to enhance efficacy while minimizing individual drug toxicity [8].

Emerging Therapeutic Targets

Advances in understanding the molecular pathogenesis of Cushing's syndrome have identified several promising therapeutic targets:

- EGFR inhibitors: Given the role of enhanced EGFR signaling in USP8-mutant corticotroph tumors, EGFR inhibition represents a rational targeted approach. Preclinical studies with gefitinib have demonstrated attenuated POMC expression and ACTH secretion in corticotroph tumor cells [6].

- USP8 inhibitors: Direct targeting of mutant USP8 activity could specifically address the underlying driver in a substantial subset of corticotroph tumors. Experimental USP8 inhibitors (e.g., DUBs-IN-2) have shown reduced ACTH production and cell proliferation in preclinical models [6].

- Cell cycle regulators: Targeting cyclin E/CDK2 activity with inhibitors such as R-roscovitine has demonstrated reduced ACTH expression in experimental models including human corticotroph tumor cultures [6].

- Glucocorticoid receptor chaperones: Molecules that enhance glucocorticoid receptor folding and function could potentially restore sensitivity to glucocorticoid negative feedback in corticotroph tumors [6].

Conclusion and Future Perspectives

The pathophysiology of endogenous Cushing's syndrome involves complex molecular mechanisms spanning genetic alterations in critical signaling pathways, dysregulated hormone production, and multi-system clinical manifestations. Considerable progress has been made in elucidating the genetic basis of various forms of the condition, particularly the role of USP8 mutations in Cushing's disease and PRKACA mutations in adrenal adenomas. These discoveries have advanced our understanding of disease pathogenesis and opened new avenues for targeted therapeutic interventions.

Significant challenges remain in the management of persistent comorbidities even after biochemical remission, particularly cardiovascular complications and impaired quality of life. Recent evidence demonstrating persistent left ventricular dysfunction despite normalization of cortisol levels highlights the long-term tissue impact of prior hypercortisolism [3]. This underscores the need for both early intervention and ongoing monitoring of patients in remission.

Future research directions should focus on:

- Developing more effective targeted therapies based on the molecular characteristics of individual tumors

- Validating non-invasive biomarkers for disease monitoring and early detection of recurrence

- Understanding the mechanisms underlying persistent comorbidities despite biochemical remission

- Establishing personalized treatment approaches based on genetic profiling of tumors

- Exploring combination therapies that target multiple pathways simultaneously to improve efficacy and prevent resistance

References

- 1. Glucocorticoid Therapy and Cushing : Background... Syndrome [emedicine.medscape.com]

- 2. <!-- ... - -->Knowledge<!-- --> @ AMBOSS Cushing syndrome [amboss.com]

- 3. The impact of hypercortisolism beyond metabolic syndrome on left... [cardiab.biomedcentral.com]

- 4. Molecular Genetic and Genomic Alterations in Cushing's ... [frontiersin.org]

- 5. Article Mislocalization of protein kinase A drives pathology ... [sciencedirect.com]

- 6. Advances in Molecular Pathophysiology and Targeted ... - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Consensus on Diagnosis and Management of Cushing's ... [pmc.ncbi.nlm.nih.gov]

- 8. Medical Treatment of Cushing's Syndrome [e-enm.org]

11β-hydroxylase aldosterone synthase dual inhibition

Introduction to Dual CYP11B1/CYP11B2 Inhibition

The simultaneous inhibition of 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) represents a sophisticated pharmacological strategy targeting interconnected nodes of adrenal steroidogenesis. While selective aldosterone synthase inhibition aims to combat pathologies driven by aldosterone excess (e.g., hypertension, heart failure), the 93-95% sequence homology between CYP11B1 and CYP11B2 has made achieving high selectivity a formidable challenge in drug discovery [1] [2]. Consequently, several potent inhibitors developed have exhibited dual activity. This dual inhibition profile introduces a unique therapeutic potential, particularly for conditions like Cushing's syndrome where concurrent reduction of both cortisol and aldosterone is desirable [3]. This whitepaper provides a comprehensive technical analysis of the rationale, molecular mechanisms, experimental profiling methodologies, and key compounds in this field.

Biological Rationale and Therapeutic Implications

Structural Biology and Enzyme Homology

The structural similarity between CYP11B1 and CYP11B2 is the fundamental challenge and opportunity for dual inhibitors. Crystal structures (e.g., PDB ID: 4DVQ) reveal a highly conserved active site architecture [4]. Both enzymes are mitochondrial cytochrome P450 proteins located on chromosome 8q21 with nearly identical substrate-binding pockets. However, subtle differences exist in specific regions; divergent residues cluster around the I-helix (involved in O2 activation) and loops surrounding the H-helix, which influence the flexibility of an egress channel critical for retaining reaction intermediates [4]. These minor structural variations are insufficient to guarantee easy selectivity but can be exploited for rational drug design.

Table: Key Structural and Functional Characteristics of CYP11B1 and CYP11B2

| Feature | CYP11B1 (11β-Hydroxylase) | CYP11B2 (Aldosterone Synthase) |

|---|---|---|

| Primary Function | Cortisol synthesis from 11-deoxycortisol | Aldosterone synthesis from 11-deoxycorticosterone (DOC) |

| Catalytic Activities | 11β-hydroxylation (single step) | 11β-hydroxylation, 18-hydroxylation, 18-oxidation (three steps) |

| Tissue Localization | Zona fasciculata/reticularis | Zona glomerulosa |

| Key Regulators | ACTH | Angiotensin II, Potassium, ACTH |

| Sequence Homology | ~93-95% identical to CYP11B2 | ~93-95% identical to CYP11B1 |

| Pathological Link | Cushing's Syndrome | Primary Aldosteronism, Resistant Hypertension |

Therapeutic Rationale for Dual vs. Selective Inhibition

The choice between dual and selective inhibition hinges on the intended therapeutic outcome:

Selective CYP11B2 Inhibition: The primary goal is to reduce pathological aldosterone without disrupting the hypothalamic-pituitary-adrenal (HPA) axis. This is the desired profile for treating primary aldosteronism, resistant hypertension, and chronic kidney disease without causing adrenal insufficiency [1] [2]. The clinical failure of the first-generation inhibitor LCI699 (fadrozole) was largely due to its lack of selectivity, leading to cortisol suppression and a blunted blood pressure response at higher doses due to accumulation of the mineralocorticoid precursor 11-deoxycorticosterone (DOC) [5].

Dual CYP11B1/B2 Inhibition: This approach is rationally pursued for:

- Cushing's Syndrome: Simultaneously reducing both cortisol and aldosterone levels addresses the core pathophysiology of the disease [3].

- Circumventing Feedback Loops: Selective aldosterone suppression can trigger compensatory increases in ACTH, which may stimulate residual aldosterone production via CYP11B1 or lead to DOC accumulation. Dual inhibition can mitigate this escape mechanism [5].

The following diagram illustrates the steroidogenesis pathway and the points of inhibition for dual and selective inhibitors, highlighting the critical feedback mechanisms.

Diagram 1: Adrenal steroidogenesis pathway and inhibitor targeting. Dual inhibitors like LCI699 block both CYP11B1 and CYP11B2, reducing cortisol and aldosterone while impacting precursor levels and ACTH feedback.

Profiling Dual Inhibitors: Key Experimental Protocols

Rigorous in vitro and in vivo models are essential to characterize the potency and selectivity of dual inhibitors.

In Vitro Assays for Potency and Selectivity

- Recombinant Enzyme Systems: The gold standard for initial screening. Human renal leiomyoblastoma cells (e.g., ATCC CRL1440) or similar lines are engineered to express recombinant human CYP11B1 or CYP11B2 [1]. Inhibitors are incubated with the cells and appropriate substrates (11-deoxycortisol for CYP11B1, DOC for CYP11B2). Production of cortisol or aldosterone is quantified via LC-MS/MS to determine IC50 values.

- Continuous Flow-Through Steady-State System: An advanced system that dynamically mimics the physiological steroid hormone flux. This method allows for real-time monitoring of multiple steroids and provides more kinetically robust data (e.g., IC50, rate constants) than endpoint assays [6].

- Human Adrenocortical Carcinoma Cell Line (NCI-H295R): A widely used endogenous model expressing all key steroidogenic enzymes. Cells are stimulated (e.g., with angiotensin II or forskolin) and co-incubated with the inhibitor. Aldosterone and cortisol in the supernatant are measured to determine cellular IC50 values for CYP11B2 and CYP11B1 inhibition, respectively [3].

In Vivo Pharmacodynamic Models

- Cynomolgus Monkey Model: Non-human primates are the preferred translational model due to the low homology (~68%) of rodent CYP11B2 to the human enzyme [1] [7]. The standard protocol involves:

- ACTH Challenge Test: Animals receive a single oral dose of the inhibitor followed by an intramuscular injection of synthetic ACTH (Synacthen) to maximally stimulate the adrenal gland. Serial blood samples are collected to monitor plasma levels of aldosterone, cortisol, and their precursors (DOC, 11-deoxycortisol) [1]. This directly assesses the compound's ability to inhibit stimulated hormone production and its selectivity.

- Repeat-Dose Studies: These studies, typically lasting 2-4 weeks, evaluate the chronic effects of inhibition. They are critical for identifying adaptive responses, such as Zona Glomerulosa (ZG) hyperplasia and hypertrophy, which are driven by elevated renin and angiotensin II due to the loss of aldosterone feedback [1]. These morphological changes can be mitigated with electrolyte supplementation or ACE inhibitors.

Table: Key In Vivo Pharmacodynamic Parameters for Profiling Inhibitors

| Parameter | Measurement Technique | Biological Significance |

|---|---|---|

| Plasma Aldosterone | LC-MS/MS or Immunoassay | Direct measure of primary target (CYP11B2) engagement |

| Plasma Cortisol | LC-MS/MS or Immunoassay | Critical for assessing CYP11B1 selectivity/safety |

| Precursors (DOC, 11-Deoxycortisol) | LC-MS/MS | Mechanism-based toxicology; indicates enzyme blockade |

| Plasma Renin Activity (PRA) | Radioimmunoassay | Indicator of RAAS feedback activation |

| Adrenal Gland Histology | H&E, IHC (CYP11B2, Ki-67) | Assesses ZG hyperplasia, hypertrophy, and proliferation |

The experimental workflow for preclinical profiling, from in vitro screening to in vivo validation, is summarized below.

Diagram 2: Preclinical workflow for profiling dual CYP11B1/B2 inhibitors, highlighting key stages from initial screening to comprehensive in vivo characterization.

Key Inhibitor Compounds and Clinical Translation

Representative Dual Inhibitors

- LCI699 (Fadrozole): This first-generation imidazole-based compound was a potent CYP11B2 inhibitor (cellular IC50 ~30 nM) but demonstrated significant CYP11B1 inhibition, leading to reduced cortisol and accumulation of DOC in clinical trials for hypertension. This lack of selectivity ultimately halted its development for cardiovascular indications but repurposed it for Cushing's syndrome [3] [5].

- Compound 7n: A potent inhibitor from a series of imidazole derivatives with a five-membered saturated ring. It exhibited strong inhibition of aldosterone production (IC50 = 9 nM in NCI-H295R cells) but was also a potent inhibitor of CYP11B1 and aromatase (CYP19), highlighting the challenge of achieving selectivity within the P450 enzyme family [3].

Selective Inhibitors as Benchmarks

The development of highly selective agents demonstrates what is pharmacologically achievable and serves as a benchmark against which dual inhibitors are compared.

- RO6836191: A tetrahydroisoquinoline demonstrating >100-fold in vitro selectivity for CYP11B2 over CYP11B1. In cynomolgus monkeys, it completely inhibited aldosterone production without affecting the ACTH-induced cortisol rise [1].

- Vicadrostat (BI 690517): An inhibitor with an IC50 of 19 nM against human CYP11B2 and 250-fold selectivity over CYP11B1 in vitro. In vivo, it showed an IC50 of 25 nM for aldosterone inhibition with >2000-fold selectivity against cortisol synthesis [7].

Conclusion and Future Perspectives

References

- 1. Preclinical and Early Clinical Profile of a Highly Selective ... [pmc.ncbi.nlm.nih.gov]

- 2. The Emerging Role of Aldosterone Synthase Inhibitors in ... [cfrjournal.com]

- 3. Discovery and in Vivo Evaluation of Potent Dual CYP11B2 ... [pmc.ncbi.nlm.nih.gov]

- 4. 4DVQ: Structure of human aldosterone , CYP11B2, in... synthase [rcsb.org]

- 5. for the treatment of hypertension... Aldosterone synthase inhibition [pubmed.ncbi.nlm.nih.gov]

- 6. Continuous flow-through steady state system for in vitro ... [sciencedirect.com]

- 7. Pharmacodynamic effects of highly selective aldosterone ... [sciencedirect.com]

real-world evidence osilodrostat safety profile

Methodologies for Real-World Safety Analysis

The core findings above are derived from sophisticated analyses of large-scale pharmacovigilance databases. The primary methodology is outlined below.

Flowchart of the primary pharmacovigilance analysis methodology.

- Data Source: The FDA Adverse Event Reporting System (FAERS) is a primary database containing millions of spontaneous adverse event reports submitted by healthcare professionals, consumers, and manufacturers [1] [2]. This is considered a key source of "real-world" post-marketing safety data.

- Disproportionality Analysis: This is a core statistical method used to identify potential safety signals. It compares the frequency of a specific adverse event with this compound to its frequency with all other drugs in the database. Common metrics include:

- Reporting Odds Ratio (ROR) and Proportional Reporting Ratio (PRR): A value significantly greater than 1 suggests a disproportionate reporting association [1] [3].

- Bayesian Confidence Propagation Neural Network (BCPNN) and Multi-item Gamma Poisson Shrinker (MGPS): More advanced Bayesian methods that provide a measure of the strength of the signal (Information Component, IC) and an Empirical Bayes Geometric Mean (EBGM) [1].

Detailed Adverse Event Breakdown

The following table provides a more granular look at the specific adverse events associated with this compound, based on the disproportionality analysis of the FAERS database.

| Adverse Event (Preferred Term) | Frequency (n) | Signal Strength (ROR or PRR) | Notes |

|---|---|---|---|

| Adrenal insufficiency | 36 [4] | N/A | Most common treatment-related serious AE [4]. |

| Nausea | 39 [4] | N/A | Very common, often treatment-related [4]. |

| Fatigue | 36 [4] | N/A | Very common, often treatment-related [4]. |

| Off-label use | High [1] [3] | N/A | Reflects use for conditions outside official US approval (Cushing's disease only) [3]. |

| Cardiac flutter | 4 [3] | PRR: 19.42 [3] | A new potential safety signal requiring further investigation. |

| Ventricular extrasystoles | 4 [3] | PRR: 11.85 [3] | A new potential safety signal requiring further investigation. |

| Arthralgia | N/A | Significantly higher vs. placebo [5] | Confirmed by meta-analysis of clinical trials. |

| Hypokalaemia | N/A | Reported [1] | Known effect due to enzyme inhibition. |

Mechanism of Action and Safety Implications

This compound's safety profile is directly linked to its mechanism of action. It is a potent, dual inhibitor of key enzymes in adrenal steroidogenesis [1] [5]:

- 11β-hydroxylase (CYP11B1): Catalyzes the final step of cortisol synthesis.

- Aldosterone synthase (CYP11B2): Catalyzes the conversion of corticosterone to aldosterone.

This potent inhibition explains the most common and serious adverse effect, adrenal insufficiency (AI), as it directly and rapidly lowers cortisol levels [4] [6]. Furthermore, the inhibition creates a buildup of upstream steroid precursors (like 11-deoxycortisol and androgens), which can lead to other adverse effects such as hypokalemia (due to mineralocorticoid precursor buildup) and hyperandrogenism [2] [5].

A notable finding from a recent case report is that adrenal suppression can be prolonged and persist even after this compound discontinuation, requiring hydrocortisone replacement for many weeks [6].

Temporal Pattern and Clinical Management

Understanding when adverse events occur is crucial for clinical management.

- Time to Onset: The median time to onset for any this compound-related adverse event is 52 days after starting the medication [7].

- Gender Difference: A significant gender difference exists, with a median time to onset of 15 days for males compared to 34 days for females [7].

- Risk Period: Hypocortisolism-related events occur more frequently during the first 12 weeks of treatment (the dose titration phase) but can occur at any time, even on a stable dose [8].

Based on this evidence, lifelong monitoring is advised for patients on this compound to maintain normal cortisol levels and detect adverse events early for prompt intervention [8]. Management often involves dose adjustments or temporary hydrocortisone replacement to manage adrenal insufficiency [4].

References

- 1. assessment of Safety : The adverse event... | PLOS One this compound [journals.plos.org]

- 2. This compound Safety Profile: Findings from Real-World Data ... [pmc.ncbi.nlm.nih.gov]

- 3. Profile: Findings from this compound - Safety in the... Real World Data [pubmed.ncbi.nlm.nih.gov]

- 4. SUN-071 Long-term Safety and Effectiveness of ... [pmc.ncbi.nlm.nih.gov]

- 5. Indian Journal of Endocrinology and Metabolism [journals.lww.com]

- 6. Frontiers | Prolonged adrenal suppression after this compound ... [frontiersin.org]

- 7. Safety assessment of this compound: The adverse event analysis ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound Achieves Rapid, Sustained Response in ... [medscape.com]

Osilodrostat in Cushing's Disease: Mechanism and Clinical Rationale

References

- 1. Randomized Trial of this compound for the Treatment of Cushing ... [pmc.ncbi.nlm.nih.gov]

- 2. Cushing Disease - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. This compound dose impact on efficacy/safety in Cushing's ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. This compound for Cushing syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (oral route) - Side effects & dosage [mayoclinic.org]

urinary free cortisol UFC monitoring osilodrostat therapy

Introduction & Clinical Context

Osilodrostat (Isturisa) is a potent oral inhibitor of 11β-hydroxylase, recently approved for treating endogenous Cushing's syndrome in adults for whom surgery is not an option or has not been curative [1] [2]. Endogenous Cushing's syndrome, driven by chronic overproduction of cortisol, leads to significant multisystem morbidity and increased mortality [1] [3]. The primary treatment goal is the normalization of cortisol levels, thereby alleviating the associated clinical burden [3].

Monitoring of urinary free cortisol (UFC) is a cornerstone of this compound therapy. As a steroidogenesis inhibitor, this compound's effect can be directly and objectively quantified through serial UFC measurements, unlike cortisol receptor blockers [4]. This protocol outlines the detailed application of UFC monitoring to guide dosing, evaluate efficacy, and manage safety during this compound treatment.

This compound Pharmacodynamics & Monitoring Rationale

This compound exerts its therapeutic effect by selectively inhibiting the adrenal enzyme 11β-hydroxylase (CYP11B1), which catalyzes the final step of cortisol biosynthesis [1] [2]. This targeted mechanism is illustrated in the steroidogenesis pathway below.

The diagram shows how 11β-hydroxylase inhibition potently reduces cortisol production. Consequently, the accumulation of upstream steroid precursors like 11-deoxycortisol and 11-deoxycorticosterone (DOC) can activate mineralocorticoid receptors, leading to potential adverse effects such as hypokalaemia, hypertension, and oedema [5] [2]. This underscores the critical need for precise biochemical monitoring to balance efficacy and safety.

UFC Monitoring Protocol & Workflow

A structured monitoring protocol is essential for the safe and effective use of this compound. The following workflow outlines the key steps from baseline assessment through long-term management.

Pre-Treatment Baseline Evaluation

- 24-hour UFC: Collect at least two samples to establish a reliable mean baseline UFC level [3]. UFC is typically expressed as a multiple of the Upper Limit of Normal (ULN) [3] [6].

- Cardiac Evaluation: A baseline electrocardiogram (ECG) is mandatory to assess QTc interval due to the risk of dose-dependent QT prolongation [1] [4].

- Electrolytes: Correct hypokalaemia and/or hypomagnesaemia prior to initiation, as these can exacerbate QT prolongation [4].

Dose Titration & UFC Monitoring Schedule

- Initiation: The recommended starting dose is 2 mg twice daily (or 1 mg twice daily for patients of Asian ancestry or those with moderate hepatic impairment) [1] [4] [2].

- Titration: The dose should be up-titrated in 1-2 mg twice-daily increments no more frequently than every two weeks, based on UFC levels, tolerability, and clinical signs/symptoms [1] [4]. If a patient tolerates 10 mg twice daily but UFC remains elevated, the dose can be increased by 5 mg twice daily every two weeks [4].

- Target: The goal is to titrate to the lowest effective dose that maintains UFC within the target range (≤ ULN) [1].

Efficacy Data from Clinical Trials

The following tables summarize key efficacy and dosing data from pivotal this compound clinical trials.

Table 1: UFC Normalization Rates in Phase III Clinical Trials

| Study (Phase) | Design | Duration | UFC ≤ ULN at Key Timepoints | Reference |

|---|---|---|---|---|

| LINC 3 (III) | RCT w/ withdrawal | 24-wk open-label + 8-wk withdrawal | 86.1% (this compound) vs. 29.4% (Placebo) maintained response at week 32 | [1] |

| LINC 4 (III) | Upfront RCT | 12-wk double-blind | 77.1% (this compound) vs. 7.7% (Placebo) at week 12 | [3] |

| LINC 4 Extension | Long-term follow-up | Median 87.1 weeks | 72.4% at End-of-Trial visit | [6] |

| ILLUSTRATE | Real-World | Retrospective | 70.0% of patients with baseline UFC > ULN achieved UFC < ULN | [7] |

Table 2: Dosing and Titration in Clinical Practice

| Parameter | Clinical Trial (LINC 4) [3] | Real-World Study (ILLUSTRATE) [7] |

|---|---|---|

| Starting Dose | 2 mg twice daily | 2 mg twice daily (64.3% of patients) |

| Maintenance Dose | Mean: ~5 mg twice daily | 2 mg twice daily (66.7% of patients attaining maintenance) |

| Effective Dose Range | Up to 30 mg twice daily | Observed efficacy across 2-20 mg total daily dose |

Safety Monitoring & Management of Adverse Events

Vigilant safety monitoring is required to manage the consequences of enzymatic inhibition.

- Hypocortisolism/Adrenal Insufficiency: This is the most common AE of special interest (51% in trials) [1]. Symptoms include nausea, vomiting, fatigue, and dizziness [1] [4]. Management: Dose reduction or temporary interruption; initiate glucocorticoid replacement if necessary [1] [4].

- QTc Prolongation: this compound causes dose-dependent QTc prolongation [1] [4]. Monitoring: ECG at baseline, within one week of initiation, and as clinically indicated thereafter [4]. Management: Correct electrolyte abnormalities; use caution with other QT-prolonging drugs [1] [4].

- Accumulation of Hormone Precursors: Inhibition of 11β-hydroxylase leads to a rise in precursor steroids, which can cause or exacerbate hypokalaemia, hypertension, edema, and androgen-mediated effects like hirsutism and acne (in up to 12% of females) [1] [5] [2]. Monitoring: Periodic measurement of potassium and magnesium; monitor for clinical signs of hyperandrogenism and fluid retention [1] [4].

- Drug Interactions: this compound is metabolized by multiple CYP enzymes (e.g., CYP3A4, CYP2B6) [2]. Strong CYP3A4 inhibitors (e.g., itraconazole) require a 50% reduction in this compound dose. Concomitant use of strong CYP3A4/B6 inducers (e.g., rifampin) may necessitate a dose increase [4] [2].

Application Notes for Researchers

- Dosing Flexibility: The dosing protocol allows for significant individualization. Real-world data shows that a substantial proportion of patients can be maintained on lower doses (e.g., 2 mg twice daily) [7].

- Long-Term Efficacy and Escape Phenomenon: Long-term extension studies show that this compound maintains biochemical control for a median of over 87 weeks without evidence of an "escape phenomenon" [6].

- Broad Clinical Utility: While approved for Cushing's disease, real-world evidence confirms the efficacy of this compound across various etiologies of Cushing's syndrome, including adrenal adenomas and ectopic ACTH syndrome [7].

- Correlation with Clinical Outcomes: UFC normalization is associated with significant improvements in comorbidities, including hypertension, hyperglycemia, lipid profile, and quality of life [3] [6].

Conclusion

UFC monitoring is an indispensable, objective tool for guiding this compound therapy. The structured protocol outlined herein—featuring baseline assessment, frequent monitoring during titration, and vigilant safety checks—enables researchers and clinicians to harness the drug's potent efficacy while effectively managing its associated risks. The robust clinical trial data and growing real-world evidence confirm that this compound, guided by precise UFC monitoring, provides a highly effective long-term treatment strategy for patients with endogenous Cushing's syndrome.

References

- 1. This compound for Cushing syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Novel Potent Inhibitor of 11-Beta ... [pmc.ncbi.nlm.nih.gov]

- 3. Randomized Trial of this compound for the Treatment of Cushing ... [pmc.ncbi.nlm.nih.gov]

- 4. Dosing & Monitoring [isturisa.com]

- 5. This compound - an overview [sciencedirect.com]

- 6. Long-term efficacy and safety of this compound in patients ... [frontiersin.org]

- 7. This compound Treatment of Cushing Syndrome in Real- ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Clinical Management of Osilodrostat Adverse Events: Protocols and Application Notes

Introduction and Mechanism of Action

Osilodrostat (Isturisa) is a potent oral inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step of cortisol synthesis in the adrenal cortex. It is approved for the treatment of Cushing's syndrome in patients who are not candidates for pituitary surgery or for whom surgery has not been curative [1] [2]. By inhibiting cortisol synthesis, this compound effectively reduces life-threatening supraphysiological cortisol levels. However, its mechanism inevitably leads to a unique profile of AEs, primarily related to hypocortisolism and the accumulation of adrenal steroid precursors [3]. Successful management hinges on understanding this profile and implementing preemptive strategies within a structured clinical protocol.

Adverse Event Profile and Incidence: Quantitative Analysis

Data from clinical trials and real-world studies provide a clear picture of the most frequent and serious AEs. The following tables summarize key quantitative findings.

Table 1: Most Common Adverse Events (AEs) from Clinical Trials and Real-World Evidence [4] [5] [3]

| Adverse Event | Incidence Range (%) | Notes / Severity |

|---|---|---|

| Adrenal Insufficiency | 18% - 51% | Most serious common AE; includes glucocorticoid deficiency and steroid withdrawal syndrome. |

| Nausea | Up to 42% | Often mild to moderate and of short duration (1-2 days). |

| Fatigue | Up to 44% | Includes lethargy and asthenia. |

| Headache | Up to 34% | Includes head discomfort. |

| Arthralgia | Up to 17.5% | - |

| Hypokalemia | Up to 17% | Responds to supplementation and/or mineralocorticoid antagonists. |

| Edema | Up to 21% | Includes peripheral and generalized edema. |

| Vomiting | Up to 22% | - |

| Hypertension | Up to 15% | Related to accumulation of steroid precursors. |

| Hirsutism (in females) | "Very Common" | Androgenic effect due to increased testosterone. |

| Acne (in females) | "Very Common" | Androgenic effect due to increased testosterone. |

Table 2: Serious Outcomes and Key Laboratory Findings from a Large FAERS Database Analysis (n=1,078 Reports) [4]

| Category | Finding | Percentage/Incidence |

|---|---|---|

| Report Seriousness | Serious Reports | 59.83% |

| Non-Serious Reports | 40.17% | |

| Serious Outcomes | Other Serious Medical Events | 32.19% |

| Hospitalization | 29.59% | |

| Death | 9.93% | |

| Life-Threatening | 1.39% | |

| Disability | 0.28% | |

| Key Laboratory & ECG Findings | QTcF Increase >60 ms from baseline | 2% |

| New QTcF >450 ms | 13% | |

| Pituitary Tumor Volume Increase >20% | 15% (at 48 weeks) | |

| Pituitary Tumor Volume Decrease >20% | 18% (at 48 weeks) |

Experimental Protocol: FAERS Data Analysis for AE Signal Detection

The quantitative data in Table 2 was generated through a disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database, a standard methodology for post-marketing drug safety surveillance [4].

- Data Source and Extraction: Publicly available FAERS data from Q1 2004 to Q3 2024 was used. All AE reports where this compound was the "primary suspect drug" were retrieved.

- Data Cleaning and Deduplication: Following FDA recommendations, duplicate reports were removed using a structured process based on

CASEID,FDA_DT, andPRIMARYIDfields to ensure data integrity. - Statistical Analysis (Signal Detection): Four distinct disproportionality analysis methods were employed to identify robust AE signals:

- Reporting Odds Ratio (ROR)

- Proportional Reporting Ratio (PRR)

- Bayesian Confidence Propagation Neural Network (BCPNN)

- Multi-item Gamma Poisson Shrinker (MGPS) An AE was considered a potential signal only if it met the positive threshold for all four methods, ensuring high precision.

- Coding: All AE names were standardized using the Medical Dictionary for Regulatory Activities (MedDRA) version 27.1.

Clinical Management Protocols for Common Adverse Events

Adrenal Insufficiency and Hypocortisolism

This is the most clinically significant AE, requiring vigilant management.

- Monitoring Protocol: Assess patients for symptoms including nausea, vomiting, unusual tiredness, weakness, stomach pain, loss of appetite, and dizziness [3]. Monitor morning serum cortisol levels regularly.

- Management Protocol:

- Dose Adjustment: Most cases are managed by reducing the this compound dose and/or adding low-dose, short-term glucocorticoid replacement therapy (e.g., hydrocortisone) [3].

- Patient Education: Counsel patients that cortisol levels drop further during infection or physical stress. They must contact their doctor immediately if such symptoms occur. In the ILLUSTRATE real-world study, adrenal insufficiency led to treatment discontinuation in 4 out of 42 patients [5].

QT Interval Prolongation

This compound can cause a dose-dependent prolongation of the QT interval [2] [3].

- Monitoring Protocol: Obtain an electrocardiogram (ECG) at baseline and during dose titration. Monitor electrolytes, particularly potassium, as hypokalemia can exacerbate QT prolongation.

- Management Protocol:

- Maintain potassium levels within the normal range.

- Avoid co-administration with other drugs known to prolong the QT interval.

- Consider dose reduction or discontinuation if the QTcF interval exceeds 500 ms or increases by more than 60 ms from baseline [3].

Androgenic Effects in Females

Accumulation of steroid precursors leads to increased testosterone levels in female patients, causing hirsutism and acne [1] [3].